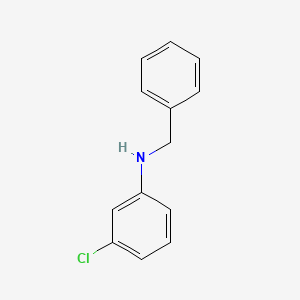

N-benzyl-3-chloroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-3-chloroaniline is an organic compound with the molecular formula C13H12ClN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and a chlorine atom is substituted at the third position of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-benzyl-3-chloroaniline can be synthesized through several methods. One common approach involves the N-alkylation of 3-chloroaniline with benzyl chloride. The reaction typically requires a base such as sodium bicarbonate and is conducted under reflux conditions. The mixture is heated to around 90-95°C, and the benzyl chloride is added slowly to ensure complete reaction. The product is then purified through distillation and recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .

Análisis De Reacciones Químicas

Oxidation Reactions

N-benzyl-3-chloroaniline undergoes oxidation to form N-oxide derivatives. This reaction is typically mediated by oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The chlorine substituent directs electrophilic attacks to specific positions on the aromatic ring, influencing the regioselectivity of oxidation products.

Example Reaction:

This compound+H2O2→N-benzyl-3-chloro-N-oxoaniline

Reduction Reactions

The compound participates in reductive transformations, including:

-

Hydrogenolysis of the benzyl group : Catalytic hydrogenation with Pd/C or Rh nanoparticles cleaves the N-benzyl group, yielding 3-chloroaniline .

-

Chlorine atom reduction : Lithium aluminum hydride (LiAlH₄) reduces the C–Cl bond to C–H, forming N-benzylaniline.

Key Data for Catalytic Hydrogenation

| Catalyst System | Conditions | Yield (%) | Reusability (cycles) |

|---|---|---|---|

| 10% Pd/C + 10% Nb₂O₅/C | H₂ (1 atm), MeOH, 25°C | >99 | 3 |

| Rh nanoparticles | H₂ (1 atm), THF, 50°C | 92 | Not reported |

This table highlights the efficiency of Pd/C-Nb₂O₅/C systems in hydrogenolysis while maintaining catalytic activity .

N-Alkylation and Benzylation

This compound acts as a nucleophile in N-alkylation reactions. For example:

-

Reaction with benzyl alcohols : Ir(III)-NHC catalysts enable solvent-free N-benzylation of aniline derivatives .

-

Methanol methylation : Using Ir catalysts, methanol serves as a methylating agent under green conditions .

Mechanistic Insight

The reaction proceeds via a borrowing-hydrogen mechanism:

-

Alcohol dehydrogenation to aldehyde.

-

Condensation with the amine to form an imine intermediate.

Electrophilic Aromatic Substitution

The chlorine atom directs electrophiles to the para position relative to itself. Common reactions include:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position .

-

Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives .

Regioselectivity Example

This compoundHNO3/H2SO4N-benzyl-3-chloro-4-nitroaniline

Cross-Coupling Reactions

The chlorine substituent enables participation in palladium-catalyzed couplings:

-

Buchwald-Hartwig amination : Forms C–N bonds with aryl halides .

-

Suzuki-Miyaura coupling : Reacts with boronic acids to generate biaryl systems.

Optimized Suzuki Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/EtOH (3:1) |

| Temperature | 80°C |

| Yield | 78–85% |

Acid-Base Behavior

The compound exhibits amphoteric properties:

-

Protonation : Forms ammonium salts with HCl (e.g., this compound hydrochloride) .

-

Deprotonation : Reacts with strong bases (e.g., LDA) to generate amide anions for further functionalization.

Biologically Relevant Modifications

Derivatives show enhanced bioactivity:

-

Anticonvulsant analogs : N-benzyl-3-[(chlorophenyl)amino]propanamides demonstrate improved therapeutic indices compared to parent compounds .

Key Pharmacological Data

| Isomer | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Therapeutic Index |

|---|---|---|---|

| Para-chloro | 5.15 | 8.20 | 13.6 |

| Meta-chloro | 30.70 | >100 | 3.2 |

| Ortho-chloro | 9.20 | 15.70 | 3.6 |

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-benzyl-3-chloroaniline serves as a crucial intermediate in the synthesis of various organic compounds. Its versatility allows for the production of substituted anilines through electrophilic aromatic substitution reactions. The presence of the benzyl group and chlorine atom enhances its reactivity, making it suitable for further modifications.

Table 1: Common Reactions Involving this compound

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Electrophilic Substitution | Substituted anilines | Reaction conditions affect product distribution |

| Oxidation | N-oxide derivatives | Varies based on oxidizing agents used |

| Reduction | Amines | Can lead to secondary or tertiary amines |

Biological Applications

This compound has been investigated for its biological activities, particularly in enzyme inhibition and as a potential therapeutic agent. Studies have shown its efficacy in anticonvulsant activity, making it a candidate for treating seizures.

Case Study: Anticonvulsant Activity

A study conducted by Idris et al. (2008) evaluated the anticonvulsant properties of various this compound derivatives using animal models. The results indicated that these compounds exhibited significant activity against maximal electroshock and subcutaneous pentylene tetrazole seizure tests.

Table 2: Anticonvulsant Activity Results

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Therapeutic Index (TD50/ED50) |

|---|---|---|---|

| This compound | 5.15 | 12.70 | 13.6 |

| Control Compound | >300 | >100 | - |

Pharmaceutical Applications

The compound has been explored for its potential in developing antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The N-benzyl aniline derivatives have shown selective antibacterial activity, indicating their potential use in pharmaceutical formulations.

Case Study: Antibacterial Activity

Research has demonstrated that certain derivatives of this compound possess strong inhibitory effects against gram-positive bacteria, with minimal activity against gram-negative bacteria. This selectivity makes them promising candidates for new antibiotic therapies.

Table 3: Antibacterial Activity of Derivatives

| Derivative | MIC (μM) against MRSA | Activity against Gram-negative Bacteria |

|---|---|---|

| N-benzyl-4-chloroaniline | 6.25 | >200 |

| N-benzyl-2-chloroaniline | 12.5 | >200 |

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its chemical stability and reactivity make it suitable for various formulations.

Mecanismo De Acción

The mechanism of action of N-benzyl-3-chloroaniline involves its interaction with various molecular targets. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the target pathway.

Comparación Con Compuestos Similares

N-Benzylaniline: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

3-Chloroaniline: Lacks the benzyl group, affecting its binding properties and reactivity.

N-Methylaniline: Contains a methyl group instead of a benzyl group, leading to different chemical behavior .

Uniqueness: N-benzyl-3-chloroaniline’s unique combination of a benzyl group and a chlorine atom at the third position provides distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry .

Propiedades

Número CAS |

50798-95-3 |

|---|---|

Fórmula molecular |

C13H12ClN |

Peso molecular |

217.69 g/mol |

Nombre IUPAC |

N-benzyl-3-chloroaniline |

InChI |

InChI=1S/C13H12ClN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |

Clave InChI |

NQIJQQDDQDHYJK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.